molecular formula C16H18N2O B11945255 N-(1-naphthyl)-1-piperidinecarboxamide

N-(1-naphthyl)-1-piperidinecarboxamide

Cat. No.: B11945255
M. Wt: 254.33 g/mol
InChI Key: BDJBPZXZHHZACA-UHFFFAOYSA-N
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Description

N-(1-naphthyl)-1-piperidinecarboxamide: is an organic compound characterized by the presence of a naphthyl group attached to a piperidine ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-naphthyl)-1-piperidinecarboxamide typically involves the reaction of 1-naphthylamine with piperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-naphthyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the naphthyl ring can be substituted with various functional groups such as halogens, nitro groups, and alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, nitric acid, and alkyl halides.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, and alkylated naphthyl derivatives.

Scientific Research Applications

Chemistry: N-(1-naphthyl)-1-piperidinecarboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including its ability to act as an inhibitor or modulator of specific biological pathways. This makes it a candidate for drug development and therapeutic interventions.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(1-naphthyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-(1-naphthyl)ethylenediamine: This compound has a similar naphthyl group but differs in the presence of an ethylenediamine linkage instead of a piperidine ring.

    N-(1-naphthyl)phthalamic acid: This compound contains a naphthyl group attached to a phthalamic acid moiety.

Uniqueness: N-(1-naphthyl)-1-piperidinecarboxamide is unique due to the presence of both a naphthyl group and a piperidine ring. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-naphthalen-1-ylpiperidine-1-carboxamide

InChI

InChI=1S/C16H18N2O/c19-16(18-11-4-1-5-12-18)17-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,17,19)

InChI Key

BDJBPZXZHHZACA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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